molecular formula C22H23BrN4O B2463168 (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396760-99-8

(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2463168
CAS No.: 1396760-99-8
M. Wt: 439.357
InChI Key: AXZITQBGTKPOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule that features a bromophenyl group, an imidazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
  • (3-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
  • (3-iodophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Uniqueness

The presence of the bromine atom in (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs .

Biological Activity

The compound (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , also known by its chemical structure and molecular formula C22H22BrN3OC_{22}H_{22}BrN_3O, has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C22H22BrN3OC_{22}H_{22}BrN_3O
  • Molecular Weight : 424.3 g/mol
  • CAS Number : 1351643-04-3

The presence of the bromophenyl and imidazole moieties is significant, as these groups are often associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial properties. For example, a review highlighted that various imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that many compounds demonstrated significant inhibition at concentrations as low as 1 mM . The specific activity of this compound against these strains remains to be fully characterized.

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory properties. For instance, certain benzimidazole derivatives have shown efficacy in reducing inflammation in animal models . The potential for this compound to exhibit similar effects warrants investigation.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of the piperazine ring is known to enhance solubility and bioavailability, while the bromophenyl group may influence receptor binding affinity. Studies suggest that modifications to these groups can significantly alter the pharmacological profile of imidazole derivatives .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related imidazole compounds. For instance, derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory pathways, showing promising results that could be extrapolated to our compound .

In Vivo Studies

Animal model studies are critical for assessing the therapeutic potential of new compounds. While direct studies on this compound are sparse, similar compounds have demonstrated significant anti-inflammatory and analgesic effects in vivo, suggesting a potential for similar outcomes with our compound .

Properties

IUPAC Name

(3-bromophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c23-20-8-4-7-19(17-20)22(28)27-15-12-25(13-16-27)11-14-26-10-9-24-21(26)18-5-2-1-3-6-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZITQBGTKPOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.